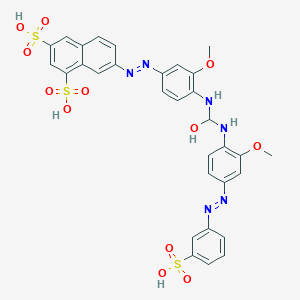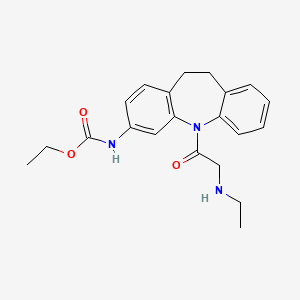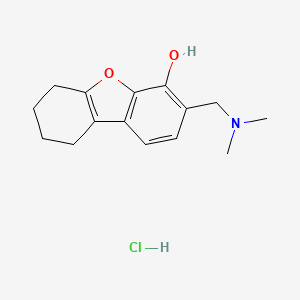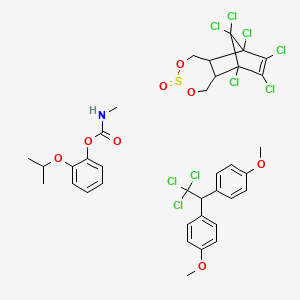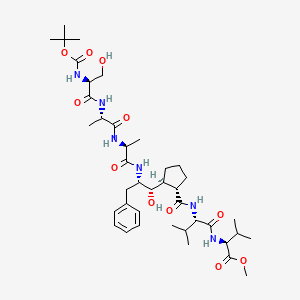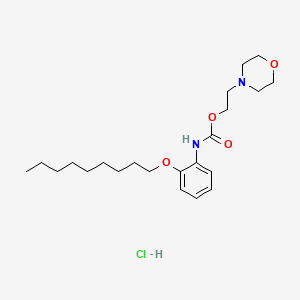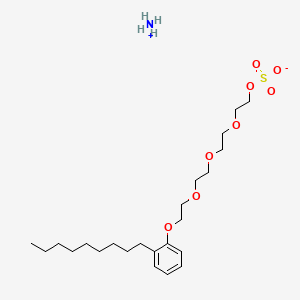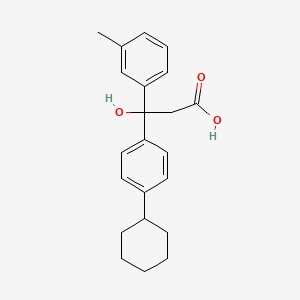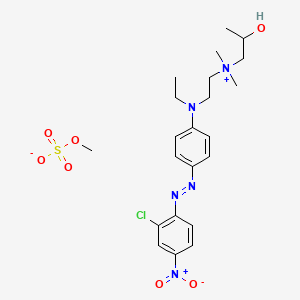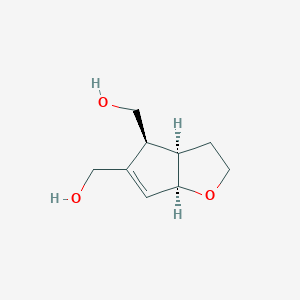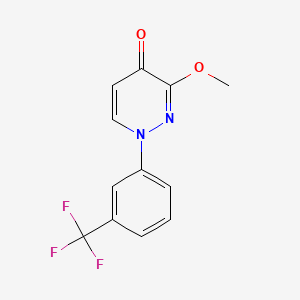
4(1H)-Pyridazinone, 3-methoxy-1-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyridazinone, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that features a pyridazinone core substituted with a methoxy group and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 4(1H)-Pyridazinone, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-1-(3-(trifluoromethyl)phenyl)hydrazine with a suitable diketone under acidic conditions to form the pyridazinone ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
4(1H)-Pyridazinone, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4(1H)-Pyridazinone, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridazinone, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 4(1H)-Pyridazinone, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- stands out due to its unique combination of functional groups. Similar compounds include:
4(1H)-Pyridazinone derivatives: These compounds share the pyridazinone core but differ in their substituents, leading to variations in their properties and applications.
Trifluoromethyl-substituted heterocycles: These compounds feature the trifluoromethyl group, which imparts unique chemical and physical properties.
Properties
CAS No. |
146824-82-0 |
|---|---|
Molecular Formula |
C12H9F3N2O2 |
Molecular Weight |
270.21 g/mol |
IUPAC Name |
3-methoxy-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-11-10(18)5-6-17(16-11)9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3 |
InChI Key |
WUNKIZHCEIZRCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=CC1=O)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


